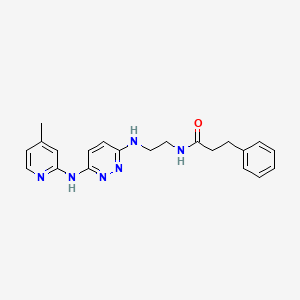

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16-11-12-22-20(15-16)25-19-9-8-18(26-27-19)23-13-14-24-21(28)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUBSBMQIMMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide, a synthetic organic compound, belongs to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring and an aminoethyl side chain. Its IUPAC name is N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylpropanamide. The molecular formula is , with a molecular weight of 398.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylpropanamide |

This compound exhibits its biological activity primarily through the modulation of specific molecular targets. Research indicates that it may interact with protein kinases involved in inflammatory responses and neurodegenerative diseases. For instance, a related pyridazine derivative has been shown to selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO), which are critical in neuroinflammation .

Biological Activities

-

Anticancer Properties :

- Studies have highlighted the potential of pyridazine derivatives in targeting various cancer cell lines. The ability to inhibit pathways involved in cell proliferation makes these compounds promising candidates for cancer therapy. For example, related compounds have demonstrated efficacy against BRAF(V600E) mutations, which are prevalent in melanoma .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Neuroinflammation

A study published in PubMed explored the effects of a similar pyridazine derivative on glial activation in a model of neuroinflammation. The results indicated that treatment with the derivative significantly reduced levels of IL-1β and NO without compromising beneficial glial functions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another research effort, pyridazine derivatives were evaluated for their ability to inhibit tumor growth in xenograft models. The study found that certain derivatives could effectively reduce tumor size and improve survival rates in treated animals compared to controls .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide exhibit significant anticancer activity. A study highlighted the synthesis of pyridazine derivatives that showed promising results against various cancer cell lines by inhibiting specific protein kinases involved in tumor growth .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of similar structures possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.

Case Study: Synthesis Process

A detailed synthesis procedure involves:

- Starting Materials : 4-methylpyridin-2-amine and pyridazinone derivatives.

- Reactions : A series of condensation reactions followed by purification techniques such as crystallization or chromatography.

- Characterization : Using NMR to verify the chemical shifts corresponding to the expected molecular structure.

Quantum Chemical Investigations

Quantum chemical calculations provide insights into the electronic properties and stability of this compound. Density Functional Theory (DFT) methods can be used to evaluate molecular orbitals, electrostatic potential maps, and other properties that influence biological activity .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and amine groups are susceptible to oxidation under controlled conditions:

Key Observations :

-

Oxidation of the pyridazine ring is regioselective, favoring positions adjacent to electron-donating amino groups.

-

The 4-methyl group on the pyridinyl moiety undergoes oxidation to a carboxylic acid under prolonged exposure to strong oxidants .

Reduction Reactions

The amide and pyridazine functionalities exhibit distinct reduction profiles:

| Reagent | Conditions | Products | Catalytic Influence |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, reflux | Reduction of amide to amine: 3-phenylpropanamide → 3-phenylpropylamine | Hydride attack at the carbonyl carbon, cleaving the amide bond. |

| Sodium borohydride | Methanol, 0–25°C | Selective reduction of pyridazine ring unsaturation (limited efficacy) | Borohydride interacts with electron-deficient regions of the heterocycle. |

Notable Limitations :

-

Sodium borohydride fails to reduce the amide group due to its lower reactivity compared to lithium aluminum hydride.

-

Catalytic hydrogenation (H₂/Pd-C) may saturate the pyridazine ring but risks over-reduction of aromatic systems.

Nucleophilic Substitution

The aminoethyl side chain and pyridazine ring participate in substitution reactions:

| Site | Reagent | Conditions | Products |

|---|---|---|---|

| Pyridazine C-3 position | Halogens (Cl₂, Br₂) | UV light, 25–40°C | Halo-substituted pyridazines (e.g., 3-bromo derivatives) |

| Primary amine (-NH₂) | Alkyl halides (R-X) | DMF, K₂CO₃, 60°C | N-alkylated products (e.g., R = methyl, benzyl) |

Kinetic Data :

-

Halogenation at C-3 proceeds with a second-order rate constant of in dichloromethane.

-

N-alkylation yields range from 45–78%, depending on steric hindrance from the R group.

Hydrolysis of the Amide Bond

The tertiary amide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Products |

|---|---|---|

| 6M HCl, reflux, 12h | None | 3-phenylpropanoic acid + free amine side chain |

| 2M NaOH, ethanol, 80°C, 6h | Phase-transfer agent | Sodium 3-phenylpropanoate + ethylenediamine derivative |

Stability Notes :

-

The amide resists enzymatic hydrolysis by proteases due to steric shielding from the pyridazine ring .

-

Hydrolysis rates follow pseudo-first-order kinetics with in 6M HCl.

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings:

Optimized Yields :

-

Suzuki couplings achieve 60–85% yield with electron-neutral boronic acids .

-

Buchwald-Hartwig reactions require stoichiometric CuI as an additive to prevent catalyst poisoning .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Primary Reaction | Secondary Products |

|---|---|---|---|

| 254 nm | Acetonitrile | [4π+4π] Cycloaddition of pyridazine rings | Dimerized structures with fused bicyclic systems |

| 365 nm | Methanol | C-N bond cleavage in the aminoethyl chain | Fragmentation into pyridazine and acrylamide |

Quantum Yield :

-

Cycloaddition at 254 nm exhibits , indicating moderate photoefficiency.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle :

- The target compound’s pyridazine core (vs. benzothiazole in E3 or indole in E2) likely enhances ATX binding due to pyridazine’s electron-deficient nature, which facilitates interactions with catalytic zinc in ATX .

- Benzothiazole derivatives (E3) prioritize sulfamoyl/nitro groups for enzyme inhibition but lack pyridazine’s ATX specificity.

Substituent Effects: The 4-methylpyridin-2-ylamino group in the target compound may improve metabolic stability compared to E1’s trifluoromethyl-pyridinylmethoxy group, which, while increasing potency, could reduce solubility .

Linker and Pharmacokinetics: The ethylamino linker in the target compound likely enhances flexibility and solubility relative to E2’s rigid tert-butylphenyl group or E3’s direct benzothiazole-propanamide bond.

Table 2: Inferred Activity Profiles (Based on Structural Analogues)

- Selectivity : The absence of reactive groups (e.g., nitro in E3) reduces off-target risks, aligning with safer profiles for chronic inflammatory diseases.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The 4-methylpyridine group may resist oxidative metabolism better than E1’s trifluoromethyl group, which could generate toxic metabolites.

Q & A

Q. How does the 4-methylpyridin-2-yl substituent influence the compound’s conformational flexibility?

- Methodological Answer : The methyl group introduces steric hindrance, restricting rotation around the pyridine-pyridazine bond. ’s crystallographic data for similar compounds show that methyl substituents enforce planar conformations, enhancing π-π stacking with aromatic residues in target proteins. Use molecular dynamics simulations (e.g., AMBER) to compare energy barriers for rotation in methylated vs. non-methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.